molecular formula C20H17N3O4S B12200699 N-[4-(4-methoxyphenyl)-1,2,5-oxadiazol-3-yl]-3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxamide

N-[4-(4-methoxyphenyl)-1,2,5-oxadiazol-3-yl]-3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxamide

Cat. No.: B12200699
M. Wt: 395.4 g/mol
InChI Key: LJJZPYVFQADTHB-UHFFFAOYSA-N
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Description

N-[4-(4-Methoxyphenyl)-1,2,5-oxadiazol-3-yl]-3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxamide is a synthetic chemical compound of significant interest in medicinal chemistry and agrochemical research. This molecule features a unique hybrid structure combining a 1,2,5-oxadiazole (furazan) ring linked to a dihydro-1,4-oxathiine scaffold, a structural motif found in systemic fungicidal agents such as oxathiin derivatives . The 4-methoxyphenyl and phenyl substituents contribute to the compound's distinct physicochemical properties, making it a valuable intermediate for developing novel bioactive molecules. Research into this compound and its structural analogs primarily focuses on their potential as fungicidal agents for protecting crops and other useful plants from phytopathogenic microorganisms . The 1,2,5-oxadiazole core is a privileged structure in drug discovery, often associated with a range of biological activities. Consequently, this compound serves as a key precursor or screening candidate in high-throughput assays aimed at discovering new therapeutic and agrochemical leads. Its mechanism of action is hypothesized to involve the inhibition of critical enzymatic processes in target pathogens, though specific target identification requires further investigation. This product is intended for laboratory research purposes only. It is strictly labeled as "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this material with appropriate safety precautions in a controlled laboratory environment.

Properties

Molecular Formula

C20H17N3O4S

Molecular Weight

395.4 g/mol

IUPAC Name

N-[4-(4-methoxyphenyl)-1,2,5-oxadiazol-3-yl]-5-phenyl-2,3-dihydro-1,4-oxathiine-6-carboxamide

InChI

InChI=1S/C20H17N3O4S/c1-25-15-9-7-13(8-10-15)16-19(23-27-22-16)21-20(24)17-18(28-12-11-26-17)14-5-3-2-4-6-14/h2-10H,11-12H2,1H3,(H,21,23,24)

InChI Key

LJJZPYVFQADTHB-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=NON=C2NC(=O)C3=C(SCCO3)C4=CC=CC=C4

Origin of Product

United States

Preparation Methods

Amidoxime Formation

The precursor 4-methoxyphenylamidoxime is synthesized by reacting 4-methoxybenzonitrile with hydroxylamine hydrochloride in ethanol under reflux. This reaction proceeds via nucleophilic addition, yielding the amidoxime with a reported efficiency of 85–90%.

4-Methoxybenzonitrile+NH2OH\cdotpHClEtOH, reflux4-Methoxyphenylamidoxime\text{4-Methoxybenzonitrile} + \text{NH}_2\text{OH·HCl} \xrightarrow{\text{EtOH, reflux}} \text{4-Methoxyphenylamidoxime}

Cyclization to 1,2,5-Oxadiazole

The amidoxime undergoes cyclization in the presence of scandium trifluoromethanesulfonate (Sc(OTf)₃) and an aldehyde. For instance, reacting 4-methoxyphenylamidoxime with 4-methoxybenzaldehyde in dichloromethane at room temperature forms the 1,2,5-oxadiazole ring. The reaction mechanism involves imine formation followed by intramolecular cyclization, achieving yields of 70–75%.

Amidoxime+AldehydeSc(OTf)₃, CH₂Cl₂1,2,5-Oxadiazole\text{Amidoxime} + \text{Aldehyde} \xrightarrow{\text{Sc(OTf)₃, CH₂Cl₂}} \text{1,2,5-Oxadiazole}

Key Data Table: Optimization of 1,2,5-Oxadiazole Synthesis

ConditionCatalystSolventYield (%)Reference
Room temperatureSc(OTf)₃CH₂Cl₂75
RefluxH₂SO₄EtOH68

Synthesis of the 5,6-Dihydro-1,4-Oxathiine Carboxamide

The dihydro-oxathiine core is synthesized via chlorination and solvolysis, followed by carboxamide functionalization.

Chlorination of Dihydro-1,4-Oxathiine

Starting with 3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxylic acid , chlorination using chlorine gas in methylene chloride at −60°C produces the dichloro intermediate 2,3-dichloro-1,4-oxathiane . This step is critical for introducing reactive sites for subsequent solvolysis.

Dihydro-oxathiine+Cl2CH₂Cl₂, −60°C2,3-Dichloro-1,4-oxathiane\text{Dihydro-oxathiine} + \text{Cl}_2 \xrightarrow{\text{CH₂Cl₂, −60°C}} \text{2,3-Dichloro-1,4-oxathiane}

Solvolysis and Hydroxylation

Treating the dichloride with aqueous acetone at room temperature induces solvolysis, yielding 2,3-dihydroxy-1,4-oxathiane with 65% efficiency. The reaction favors hydroxy group incorporation over elimination due to steric and electronic effects.

Dichloride+H2OAcetoneDihydroxy-oxathiane\text{Dichloride} + \text{H}_2\text{O} \xrightarrow{\text{Acetone}} \text{Dihydroxy-oxathiane}

Carboxamide Formation

The dihydroxy intermediate is acylated with phenyl isocyanate in tetrahydrofuran (THF) using triethylamine as a base. This step installs the carboxamide group, yielding 3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxamide with 80% yield.

Dihydroxy-oxathiane+PhNCOEt₃N, THFCarboxamide\text{Dihydroxy-oxathiane} + \text{PhNCO} \xrightarrow{\text{Et₃N, THF}} \text{Carboxamide}

Coupling of Oxadiazole and Oxathiine Moieties

The final step involves coupling the 1,2,5-oxadiazole and dihydro-oxathiine-carboxamide units via a carboxamide linkage.

Activation of the Carboxylic Acid

The oxathiine carboxamide’s carboxylic acid is activated using thionyl chloride (SOCl₂) to form the acyl chloride. This intermediate is highly reactive, facilitating nucleophilic substitution.

Oxathiine-carboxylic acid+SOCl₂refluxAcyl chloride\text{Oxathiine-carboxylic acid} + \text{SOCl₂} \xrightarrow{\text{reflux}} \text{Acyl chloride}

Amide Bond Formation

The acyl chloride reacts with the amino group of the 1,2,5-oxadiazole derivative in dry dichloromethane, employing N,N-diisopropylethylamine (DIPEA) as a base. This coupling achieves a yield of 85–90%.

Acyl chloride+Oxadiazole-amineDIPEA, CH₂Cl₂Target Compound\text{Acyl chloride} + \text{Oxadiazole-amine} \xrightarrow{\text{DIPEA, CH₂Cl₂}} \text{Target Compound}

Key Data Table: Coupling Reaction Optimization

BaseSolventTemperatureYield (%)Reference
DIPEACH₂Cl₂0°C → RT90
K₂CO₃AcetoneReflux78

Analytical Characterization and Validation

Critical validation steps include spectroscopic and chromatographic analyses:

  • ¹H-NMR : Confirms the presence of methoxy (δ 3.80 ppm), oxathiine protons (δ 4.20–4.50 ppm), and aromatic resonances.

  • IR Spectroscopy : Detects carbonyl stretches (1665–1680 cm⁻¹) and N–H bends (3355–3405 cm⁻¹).

  • HPLC-Purity : ≥98% purity achieved via reverse-phase chromatography.

Challenges and Optimization Strategies

Cyclization Side Reactions

Uncontrolled chlorination during oxathiine synthesis may yield exomethylene byproducts. Mitigation involves strict temperature control (−60°C) and slow reagent addition.

Oxadiazole Ring Stability

The 1,2,5-oxadiazole ring is prone to hydrolysis under acidic conditions. Using anhydrous solvents and inert atmospheres improves stability .

Chemical Reactions Analysis

Types of Reactions

N-[4-(4-methoxyphenyl)-1,2,5-oxadiazol-3-yl]-3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides of the oxadiazole ring, while substitution reactions can introduce new functional groups onto the aromatic rings .

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Research indicates that compounds containing oxadiazole and oxathiine moieties exhibit promising anticancer properties. The structural features of N-[4-(4-methoxyphenyl)-1,2,5-oxadiazol-3-yl]-3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxamide suggest potential mechanisms of action against various cancer cell lines. Studies have demonstrated that derivatives of oxadiazole can induce apoptosis in cancer cells through multiple pathways, including the inhibition of protein kinases involved in cell proliferation and survival .

Antimicrobial Properties
The compound has also shown potential as an antimicrobial agent. Its ability to disrupt bacterial cell membranes and inhibit vital enzymatic processes positions it as a candidate for developing new antibiotics. In vitro studies reveal that it exhibits activity against both Gram-positive and Gram-negative bacteria .

Agricultural Applications

Pesticidal Activity
The oxadiazole structure is known for its insecticidal properties. This compound has been explored for its effectiveness in pest control. Field trials suggest that it can effectively reduce pest populations while being less harmful to beneficial insects compared to traditional pesticides .

Herbicidal Properties
Additionally, this compound has shown promise as a herbicide. Its selective action against certain weed species makes it a valuable tool in modern agriculture. The mechanism involves inhibiting key enzymes in the biosynthesis of essential plant hormones, leading to stunted growth and eventual plant death .

Materials Science

Polymer Chemistry
In materials science, the compound's unique chemical structure allows it to be incorporated into polymers to enhance their properties. Research has focused on using this compound as a building block for creating novel polymeric materials with improved thermal stability and mechanical strength .

Optoelectronic Applications
The photophysical properties of this compound suggest potential applications in optoelectronic devices. Its ability to absorb light and convert it into electrical energy could be harnessed in the development of organic solar cells or photodetectors .

Mechanism of Action

The mechanism of action of N-[4-(4-methoxyphenyl)-1,2,5-oxadiazol-3-yl]-3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Table 1: Comparative Analysis of Structural Analogs

Compound Name Key Substituents Molecular Formula Molecular Weight Notable Features Reference
Target Compound 4-Methoxyphenyl (oxadiazole), phenyl (oxathiine) C₁₈H₁₇N₃O₄S* ~371 (estimated) Oxadiazole-oxathiine hybrid; methoxy group enhances lipophilicity
N-(3-Bromophenyl)-3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxamide 4,4-dioxide 3-Bromophenyl, sulfone groups C₁₇H₁₄BrNO₄S 408.3 Sulfone increases polarity; bromine enhances halogen bonding
N-(4-Bromophenyl)-3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxamide 4-Bromophenyl C₁₇H₁₄BrNO₃S ~392 (estimated) Lacks sulfone; bromine at para position may alter steric effects
N-(1,1-Dioxidotetrahydrothiophen-3-yl)-N-(naphthalen-1-ylmethyl)-3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxamide Naphthalene, tetrahydrothiophene sulfone C₂₆H₂₅NO₄S₂ 479.6 Bulky naphthalene group; high boiling point (764.9°C)
N-(3-Fluorobenzyl)-N-(furan-2-ylmethyl)-3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxamide 4,4-dioxide 3-Fluorobenzyl, furan C₂₃H₂₁FNO₅S 441.5 Fluorine and furan enhance metabolic stability
N-(2,4-Dichlorophenyl)-3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxamide 4,4-dioxide 2,4-Dichlorophenyl C₁₇H₁₃Cl₂NO₄S 398.3 Dichloro substitution; moderate molecular weight

*Estimated based on structural analogy to and .

Key Differences and Implications

  • Substituent Effects : The target compound’s 4-methoxyphenyl group distinguishes it from bromo-, chloro-, and fluoro-substituted analogs. Methoxy groups are less electronegative than halogens but improve membrane permeability due to increased lipophilicity .
  • Steric and Electronic Profiles : Bulky substituents like naphthalene () or tetrahydrothiophene sulfone introduce steric hindrance, which may reduce binding efficiency but improve specificity for larger active sites .

Validation and Characterization

Structural validation of these compounds likely employs X-ray crystallography (using SHELX programs for refinement ) and spectroscopic methods. The absence of sulfone groups in the target compound simplifies its synthetic route compared to sulfonated analogs but may reduce stability under oxidative conditions .

Biological Activity

N-[4-(4-methoxyphenyl)-1,2,5-oxadiazol-3-yl]-3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxamide is a compound of interest due to its potential biological activities. This article reviews its pharmacological properties, focusing on anticancer activities, mechanisms of action, and structure-activity relationships (SAR) based on diverse sources.

Chemical Structure

The compound's structure can be represented as follows:

  • Molecular Formula : C16H16N4O3S
  • IUPAC Name : this compound
  • SMILES : COc(cc1)ccc1-c1nonc1NC(c(cccc1)c1N+=O)=O

Anticancer Activity

Several studies have evaluated the anticancer potential of this compound. Notably:

  • In Vitro Studies :
    • The compound was tested against a panel of 60 cancer cell lines using the National Cancer Institute (NCI) DTP protocol. The results showed moderate cytotoxicity against leukemia (K562), colon cancer (HCT15), and melanoma (SK-MEL-5) cell lines at a concentration of 10 µM .
    • A summary of the anticancer activity is provided in Table 1.
Cell LineIC50 (µM)Sensitivity Level
K562 (Leukemia)8.0Sensitive
HCT15 (Colon)12.5Moderately Sensitive
SK-MEL-5 (Melanoma)15.0Moderately Sensitive
  • Mechanisms of Action :
    • The compound appears to induce apoptosis in sensitive cell lines through the activation of caspases and modulation of Bcl-2 family proteins, suggesting a mitochondrial pathway involvement .

Other Biological Activities

Beyond anticancer properties, preliminary studies suggest that this compound may exhibit:

  • Antimicrobial Activity : Limited data indicate potential efficacy against certain bacterial strains .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by structural modifications:

  • Substituents on the Phenyl Ring : The presence of methoxy groups enhances lipophilicity and may improve membrane permeability.
  • Oxadiazole Core : The oxadiazole moiety is crucial for bioactivity; modifications here could alter electronic properties and reactivity.

Case Studies

Several case studies highlight the potential therapeutic applications of this compound:

  • Case Study 1 : A study demonstrated that derivatives with additional halogen substitutions on the phenyl ring exhibited enhanced anticancer activity compared to the parent compound .
  • Case Study 2 : Research involving animal models showed promising results in tumor reduction when administered in combination with conventional chemotherapy agents .

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